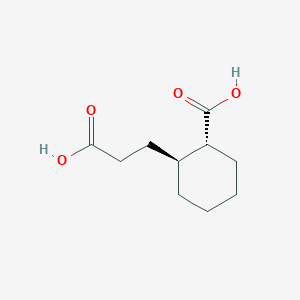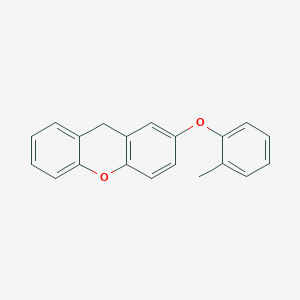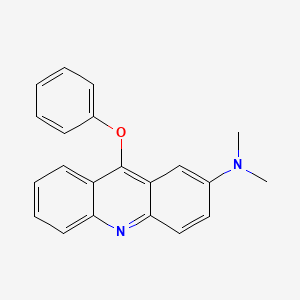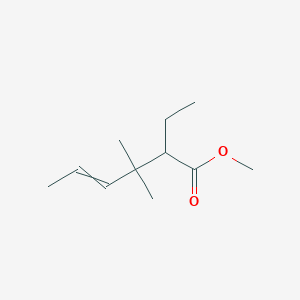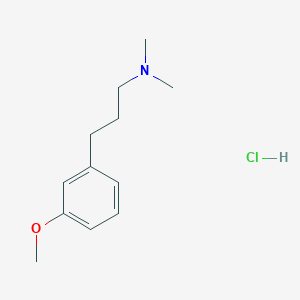
3-(3-Methoxyphenyl)-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methoxyphenyl)-N,N-dimethylpropan-1-amine–hydrogen chloride (1/1) is a chemical compound that belongs to the class of organic compounds known as phenylpropylamines. This compound is characterized by the presence of a methoxy group attached to the phenyl ring and a dimethylamino group attached to the propyl chain. The hydrogen chloride (1/1) indicates that the compound is in its hydrochloride salt form, which is commonly used to enhance the solubility and stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-N,N-dimethylpropan-1-amine–hydrogen chloride (1/1) typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxybenzaldehyde.
Formation of Intermediate: The 3-methoxybenzaldehyde undergoes a reductive amination reaction with N,N-dimethylamine to form the intermediate 3-(3-methoxyphenyl)-N,N-dimethylpropan-1-amine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in 3-(3-Methoxyphenyl)-N,N-dimethylpropan-1-amine–hydrogen chloride (1/1).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To enhance the efficiency and scalability of the synthesis.
Purification Techniques: Such as crystallization or recrystallization to obtain the pure hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methoxyphenyl)-N,N-dimethylpropan-1-amine–hydrogen chloride (1/1) can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-(3-hydroxyphenyl)-N,N-dimethylpropan-1-amine.
Reduction: Formation of 3-(3-methoxyphenyl)-N,N-dimethylpropan-1-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3-(3-Methoxyphenyl)-N,N-dimethylpropan-1-amine–hydrogen chloride (1/1) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 3-(3-Methoxyphenyl)-N,N-dimethylpropan-1-amine–hydrogen chloride (1/1) involves its interaction with specific molecular targets in the body. The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing the release and uptake of neurotransmitters. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Hydroxyphenyl)-N,N-dimethylpropan-1-amine: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Methoxyphenyl)-N,N-dimethylpropan-1-amine: Similar structure but with the methoxy group in a different position on the phenyl ring.
3-(3-Methoxyphenyl)-N,N-diethylpropan-1-amine: Similar structure but with diethylamino group instead of dimethylamino group.
Uniqueness
3-(3-Methoxyphenyl)-N,N-dimethylpropan-1-amine–hydrogen chloride (1/1) is unique due to its specific combination of functional groups and its hydrochloride salt form, which can influence its solubility, stability, and biological activity. The presence of the methoxy group and the dimethylamino group provides distinct chemical and pharmacological properties compared to similar compounds.
Propiedades
Número CAS |
61185-94-2 |
|---|---|
Fórmula molecular |
C12H20ClNO |
Peso molecular |
229.74 g/mol |
Nombre IUPAC |
3-(3-methoxyphenyl)-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-13(2)9-5-7-11-6-4-8-12(10-11)14-3;/h4,6,8,10H,5,7,9H2,1-3H3;1H |
Clave InChI |
ZJISEEIMAZMZNF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCC1=CC(=CC=C1)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





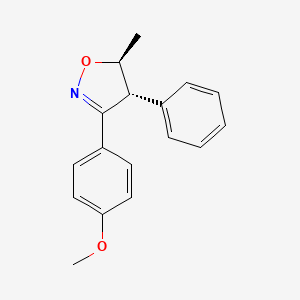

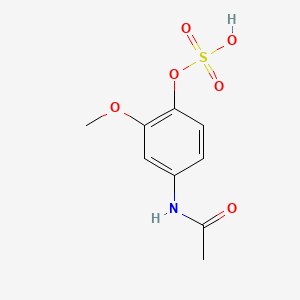
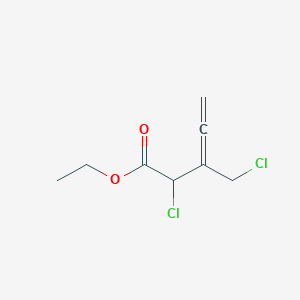
![1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole](/img/structure/B14595238.png)
![Diethyl {[1-(2-aminoethoxy)ethoxy]methyl}phosphonate](/img/structure/B14595240.png)
